Carbamic acid, 4-methylphenyl, methyl ester

Chemical Procurement Laboratory Handling Synthesis

Carbamic acid, 4-methylphenyl, methyl ester (CAS 5602-96-0), also known as methyl p-tolylcarbamate, is a solid carbamate compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol. It is a para-substituted N-aryl carbamate, a class of compounds often investigated for their potential as cholinesterase inhibitors.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 5602-96-0
Cat. No. B3191595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamic acid, 4-methylphenyl, methyl ester
CAS5602-96-0
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)OC
InChIInChI=1S/C9H11NO2/c1-7-3-5-8(6-4-7)10-9(11)12-2/h3-6H,1-2H3,(H,10,11)
InChIKeyOKBJVCWRESLMMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carbamic acid, 4-methylphenyl, methyl ester (CAS 5602-96-0): A para-Substituted Carbamate Scaffold for Research


Carbamic acid, 4-methylphenyl, methyl ester (CAS 5602-96-0), also known as methyl p-tolylcarbamate, is a solid carbamate compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . It is a para-substituted N-aryl carbamate, a class of compounds often investigated for their potential as cholinesterase inhibitors . Commercially available with a typical purity of 95%, its physical properties include a predicted boiling point of 208.3±19.0 °C and a melting point range of 98 to 102 °C .

Why Methyl N-(4-methylphenyl)carbamate Cannot Be Interchanged with Generic 'Tolylcarbamates'


The term 'tolylcarbamate' encompasses several regioisomers with distinct chemical and biological profiles. Carbamic acid, 4-methylphenyl, methyl ester is specifically the *para*-substituted isomer. Its *meta*-substituted analog, metolcarb (m-tolyl methylcarbamate, CAS 1129-41-5), is a known insecticide and acetylcholinesterase (AChE) inhibitor [1]. This difference in substitution position (4-methylphenyl vs. 3-methylphenyl) is known to significantly influence binding affinity, selectivity, and pharmacokinetic properties within the carbamate class [2]. Therefore, substituting one isomer for another without specific comparative data can lead to irreproducible results or failure in a target application. The selection of the specific 4-methylphenyl isomer should be driven by its unique, but currently undocumented, activity profile relative to these analogs.

Quantitative Evidence Guide for Prioritizing Carbamic Acid, 4-Methylphenyl, Methyl Ester


Physical Form and Handling: A Solid Isomer for Simplified Workflow Integration

Carbamic acid, 4-methylphenyl, methyl ester (4-isomer) is consistently reported as an off-white to white solid with a melting point range of 98 to 102 °C . This contrasts with closely related carbamates like methyl phenylcarbamate (unsubstituted phenyl) or other isomers which may exhibit different physical states or handling characteristics. The solid form of the 4-isomer simplifies weighing, storage, and integration into standard synthetic workflows compared to liquids or low-melting solids .

Chemical Procurement Laboratory Handling Synthesis

AChE Inhibition: Activity is Implied but Direct Comparative Data is Lacking

N-aryl carbamates, including the 4-methylphenyl derivative, are frequently described as cholinesterase inhibitors . While specific quantitative data for this compound against AChE was not found in the accessible primary literature, a related study on substituted phenyl N-methylcarbamates establishes the class as active AChE inhibitors [1]. Its structural analog, the *meta*-substituted isomer (metolcarb), is a commercial insecticide that functions via AChE inhibition [2]. This class-level activity suggests the 4-methylphenyl isomer warrants investigation as a potential AChE modulator, but no head-to-head potency data against metolcarb or other analogs is currently available.

Neuroscience Agrochemical Enzymology

Antifungal Potential: A Preliminary Data Point Requiring Validation

A preliminary data point from the CAMP database reports activity for a compound designated 'CGA 47-60' against several fungal strains, with MIC values ranging from 7 to 50 µM [1]. While this suggests potential antifungal applications for this chemical space, the compound's identity is not definitively confirmed as the target molecule, and no direct comparator data was provided. This evidence is weak and requires independent verification.

Antifungal Discovery Agrochemical Mycology

Recommended Application Scenarios for Methyl N-(4-methylphenyl)carbamate


Use as a Para-Substituted Scaffold in Medicinal Chemistry and SAR Studies

Given its defined structure as a para-substituted N-aryl carbamate, this compound serves as a valuable building block or control in structure-activity relationship (SAR) studies [1]. Its use is recommended when directly comparing the effects of aryl ring substitution patterns (e.g., *ortho-*, *meta-*, *para-*) on a target of interest, such as an enzyme or receptor [2].

A Candidate for Novel AChE Inhibitor Research (Requires Direct Comparison)

The class-level inference of AChE inhibition positions this compound as a starting point for exploring novel AChE modulators . However, its advancement over the well-characterized *meta*-isomer (metolcarb) would require generating head-to-head biochemical data on potency, selectivity, and reversibility [3].

Intermediate for the Synthesis of Agrochemical Candidates

The compound is described as a useful intermediate in the synthesis of more complex carbamates for agrochemical research [4]. Its solid form and well-defined melting point make it a practical choice for downstream synthetic transformations in the development of new pesticides or herbicides .

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